Comparative Efficacy of Tomoxetine (Atomoxetine) vs. Methylphenidate in Pediatric ADHD
In a 12-week, head-to-head trial in children with ADHD, Tomoxetine (Atomoxetine) and methylphenidate were compared using the Parent Swanson, Nolan, and Pelham, Version IV Scale (SNAP-IV) and the Integrated Visual and Auditory Continuous Performance Test (IVA-CPT) [1]. While methylphenidate showed superior improvement in core ADHD symptoms, Tomoxetine was identified as the preferred option for cases with comorbid anxiety, a clinically significant differentiator for patient selection [1].
| Evidence Dimension | Efficacy on SNAP-IV core symptoms (effective rate) |
|---|---|
| Target Compound Data | 63.33% |
| Comparator Or Baseline | Methylphenidate: 76.67% |
| Quantified Difference | Methylphenidate effective rate is 13.34% higher (p>0.05 for mean efficiency, p<0.05 for specific SNAP-IV/IVA-CPT subscales) |
| Conditions | 12-week, open-label, randomized clinical trial in 60 children diagnosed with ADHD per DSM-5 |
Why This Matters
This evidence quantifies a lower efficacy on core symptoms but establishes a specific clinical niche (ADHD with anxiety) where Tomoxetine is the superior choice.
- [1] Tangshan Maternal and Child Health Hospital. (2025). Multidimensional Comparison of Methylphenidate and Atomoxetine in the Treatment of Attention-Deficit/Hyperactivity Disorder in Children, a 12-Week, Open-Label, Head-to-Head Clinical Trial. Psychiatry Investigation. View Source
